3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride
Overview
Description
“3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride” is a chemical compound with the CAS Number: 1795276-00-4 . It has a molecular weight of 297.18 . The IUPAC name for this compound is 3-fluoro-4-((4-methylthiazol-2-yl)oxy)aniline dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9FN2OS.2ClH/c1-6-5-15-10(13-6)14-9-3-2-7(12)4-8(9)11;;/h2-5H,12H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Scientific Research Applications
Fluorinated Compounds in Drug Development
Fluorinated compounds, similar in nature to the one , play a significant role in the pharmaceutical industry. The inclusion of fluorine atoms in organic molecules often enhances drug properties such as metabolic stability, lipophilicity, and bioavailability. For instance, fluorinated analogs of bioactive compounds have been developed to improve drug efficacy and specificity (Gmeiner, 2020). This is crucial in the era of personalized medicine, where precision in drug targeting and action is paramount.
Synthesis and Characterization of Fluorinated Polymers
In materials science, fluorinated compounds are integral to the synthesis of polymers with exceptional characteristics, such as high resistance to solvents, acids, and bases, and outstanding thermal stability. Polytetrafluoroethylene (PTFE), for example, is a well-known fluoropolymer with wide-ranging applications from non-stick cookware coatings to aerospace and electronics (Puts et al., 2019). The synthesis and characterization of such fluorinated polymers highlight the potential utility of fluorinated anilines in creating materials with unique properties.
Fluorinated Chemosensors
Fluorinated compounds are also pivotal in the development of chemosensors. For example, derivatives based on 4-methyl-2,6-diformylphenol have been used to detect a wide array of analytes, showcasing the versatility of fluorinated molecules in analytical chemistry applications (Roy, 2021). Such compounds can serve as platforms for designing sensitive and selective sensors for environmental monitoring, medical diagnostics, and chemical analysis.
Fluorinated Compounds in Imaging and Diagnostics
In the field of nuclear medicine, fluorinated compounds are indispensable as radiotracers in positron emission tomography (PET) imaging. These compounds, including those used in [18F]FLT-PET studies, are crucial for non-invasively staging cancer and monitoring the response to treatment (Been et al., 2004). This underscores the importance of fluorinated molecules in advancing diagnostic methodologies and improving patient care.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, often resulting in significant downstream effects .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to engage in electrophilic and nucleophilic substitutions, which can modulate enzyme activity . This compound may inhibit or activate enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, it may interact with enzymes like kinases and phosphatases, altering their activity and subsequently influencing cellular signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, it can impact gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The thiazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their conformation and activity . This compound may act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it could inhibit kinases by binding to their active sites, preventing substrate phosphorylation, or it could activate certain enzymes by stabilizing their active conformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but may degrade over time, leading to a reduction in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies may result in adaptive cellular responses, such as changes in gene expression or metabolic adjustments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it could induce toxic or adverse effects, such as oxidative stress, inflammation, or apoptosis. Threshold effects are often observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound may influence the levels of metabolites by modulating enzyme activity in pathways such as glycolysis, the citric acid cycle, or lipid metabolism. Its interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound may be actively transported across cell membranes by transporter proteins or passively diffuse through lipid bilayers. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, it could localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The precise localization of this compound can determine its specific biological effects and mechanisms of action.
Properties
IUPAC Name |
3-fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS.2ClH/c1-6-5-15-10(13-6)14-9-3-2-7(12)4-8(9)11;;/h2-5H,12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCJRZLDOZXVDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC2=C(C=C(C=C2)N)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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